N-(3-chloro-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
“N-(3-chloro-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The compound also has a carboxamide group (-CONH2), a common functional group in biochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring and the carboxamide group. The presence of the chlorine atom on the phenyl ring would also be a notable feature. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles. The carboxamide group could also be involved in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthetic Routes and Biological Significance
N-Heterocyclic compounds, particularly 1,2,3-triazoles, serve as pivotal scaffolds among organic compounds due to their versatile applications in various fields such as drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability of 1,2,3-triazoles to hydrolysis, alongside their ability to engage in hydrogen bonding and dipole-dipole interactions, underpins their significance in biological activities and drug development. The copper(I)-catalyzed regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, developed by Sharpless and Meldal, exemplifies the innovation in click chemistry, facilitating the creation of complex molecules from simple substrates. This methodology has been instrumental in synthesizing new biologically active 1,2,3-triazoles, underscoring the importance of exploring synthetic routes for these compounds (Kaushik et al., 2019).
Triazole Derivatives in Pharmaceutical Development
The triazole ring structure is a common motif in many pharmaceuticals due to its diverse biological activities. Novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives have been explored for their therapeutic potential, with significant interest in their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The success of triazole-based drugs in the market has spurred research into new synthesis methods and the biological evaluation of these compounds, highlighting the ongoing need for innovative approaches in drug development to address emerging health challenges (Ferreira et al., 2013).
Eco-friendly Synthesis of Triazoles
Advances in the eco-friendly synthesis of 1,2,3-triazoles highlight the shift towards sustainable chemical processes. The exploration of environmentally benign catalysts and solvents for the click synthesis of triazoles not only offers a greener alternative but also improves reaction efficiencies, yielding higher product selectivities. This approach aligns with the principles of green chemistry, reducing the environmental footprint of chemical synthesis while maintaining high standards of product quality. Such methodologies are crucial for the scalable and sustainable production of triazole-based pharmaceuticals (de Souza et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function
Biochemical Pathways
The inhibition of the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme affects the fatty acid synthesis pathway . This disruption can lead to the impairment of essential cellular functions in Mycobacterium tuberculosis, affecting its growth and survival .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of growth and survival of Mycobacterium tuberculosis . This makes the compound a potential candidate for the development of new anti-tubercular drugs .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-7-8(12)4-3-5-9(7)13-11(17)10-6-16(2)15-14-10/h3-6H,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWSXATULYWNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN(N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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